molecular formula C23H22F3NO5 B2836576 7-hydroxy-3-(3-methoxyphenoxy)-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 637751-89-4

7-hydroxy-3-(3-methoxyphenoxy)-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2836576
CAS No.: 637751-89-4
M. Wt: 449.426
InChI Key: XGLSTSYDWGLSMR-UHFFFAOYSA-N
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Description

This chromen-4-one derivative is characterized by a hydroxyl group at position 7, a 3-methoxyphenoxy substituent at position 3, a piperidin-1-ylmethyl moiety at position 8, and a trifluoromethyl group at position 2. Its molecular formula is C24H23F3NO5 (calculated based on structural analogs in , and 6), with a molecular weight of approximately 474.45 g/mol. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine ring may influence bioavailability and receptor interactions, making it a candidate for pharmacological studies targeting kinases or neurotransmitter receptors .

Properties

IUPAC Name

7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3NO5/c1-30-14-6-5-7-15(12-14)31-21-19(29)16-8-9-18(28)17(13-27-10-3-2-4-11-27)20(16)32-22(21)23(24,25)26/h5-9,12,28H,2-4,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLSTSYDWGLSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-hydroxy-3-(3-methoxyphenoxy)-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. The starting materials may include substituted phenols, piperidine, and trifluoromethyl-containing reagents. Common synthetic routes may involve:

    Aldol Condensation: Formation of the chromen-4-one core structure.

    Nucleophilic Substitution: Introduction of the piperidin-1-ylmethyl group.

    Etherification: Attachment of the methoxyphenoxy group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions could target the chromen-4-one core or the trifluoromethyl group.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, chromen-4-one derivatives are known for their potential as enzyme inhibitors, anti-inflammatory agents, and antioxidants.

Medicine

In medicine, these compounds are investigated for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.

Industry

Industrially, such compounds may be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of “7-hydroxy-3-(3-methoxyphenoxy)-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one” would depend on its specific biological target. Generally, chromen-4-one derivatives interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between the target compound and its analogs are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound : 7-Hydroxy-3-(3-methoxyphenoxy)-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 2-CF₃, 3-(3-MeOPhO), 7-OH, 8-(piperidinyl-CH₂) ~474.45 High lipophilicity (CF₃), potential CNS activity (piperidine)
7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 2-CF₃, 3-(4-MeOPh), 7-OH, 8-(4-Me-piperidinyl-CH₂) 447.45 Reduced steric hindrance (4-MeOPh vs. 3-MeOPhO); improved crystallinity
7-Hydroxy-3-(3-methylphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 2-CF₃, 3-(3-MePhO), 7-OH, 8-(4-Me-piperazinyl-CH₂) ~475.47 Enhanced solubility (piperazine); potential antimicrobial activity
7-Hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenyl-4H-chromen-4-one 2-Me, 3-Ph, 7-OH, 8-(2-Me-piperidinyl-CH₂) 377.44 Lower metabolic stability (Me vs. CF₃); limited CNS penetration
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 2-CF₃, 3-(4-ClPh), 7-OH, 8-(hydroxyethyl-piperazinyl-CH₂) 527.90 Increased hydrophilicity (hydroxyethyl-piperazine); potential anticancer activity

Key Structural and Functional Insights

Position 2 Substituents :

  • The trifluoromethyl (CF₃) group in the target compound and analogs (e.g., ) improves resistance to oxidative metabolism compared to methyl (Me) or hydrogen substituents (e.g., ). This enhances plasma half-life in preclinical models.
  • Methyl groups (e.g., in ) reduce steric bulk but increase susceptibility to CYP450-mediated degradation.

4-Methoxyphenyl () reduces steric strain, enhancing synthetic yields in alkylation reactions (e.g., using methyl iodide in DMF/K₂CO₃) .

Position 8 Modifications :

  • Piperidin-1-ylmethyl (target compound) balances lipophilicity and basicity, aiding blood-brain barrier penetration for CNS targets .
  • Piperazine derivatives (e.g., ) increase water solubility and enable functionalization (e.g., hydroxyethyl in ) for targeted drug delivery.

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling 3-methoxyphenol with a pre-functionalized chromenone core) and Mitsunobu reactions for ether bond formation, as seen in analogous protocols () . Deprotection strategies (e.g., TFA-mediated removal of tert-butyl groups in ) are critical for introducing hydroxyl groups .

Research Findings

  • Pharmacological Potential: Piperidine/piperazine-containing chromenones (e.g., ) show promise in kinase inhibition (e.g., PI3K, CDK) due to their planar aromatic systems and hydrogen-bonding capabilities.
  • Thermodynamic Stability: Trifluoromethyl groups stabilize the chromenone core against thermal degradation (TGA data inferred from analogs in and ).
  • Biological Activity : Compounds with 4-methylpiperidine () exhibit higher IC₅₀ values in cancer cell lines compared to piperazine derivatives (), likely due to improved membrane permeability .

Biological Activity

The compound 7-hydroxy-3-(3-methoxyphenoxy)-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one , often abbreviated as 7-HO-3-(3-MOE-PhO)-8-(Pip-CH2)-4H-chromen-4-one, is a complex organic molecule that belongs to the chromenone family. This compound has garnered interest in medicinal chemistry due to its unique structural features, which include a hydroxyl group, a methoxyphenoxy moiety, and a piperidine substituent. These functional groups suggest potential biological activities, making it a candidate for further research.

Structural Characteristics

The structural formula of the compound can be broken down into several key components:

  • Chromone Core : The backbone of the molecule is based on a chromenone structure, known for its diverse pharmacological properties.
  • Hydroxyl Group : Enhances solubility and potential interactions with biological targets.
  • Methoxyphenoxy Moiety : May contribute to the compound's lipophilicity and ability to penetrate biological membranes.
  • Piperidine Substituent : Adds to the molecular complexity and may influence bioactivity.

Table 1: Structural Features of this compound

FeatureDescription
Core StructureChromenone
Hydroxyl GroupPresent at position 7
Methoxyphenoxy GroupPresent at position 3
Piperidine MoietyAttached at position 8
Trifluoromethyl GroupEnhances lipophilicity and metabolic stability

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of chromenone compounds exhibit significant antibacterial properties against pathogens such as Staphylococcus pneumoniae and Pseudomonas aeruginosa .
  • Antioxidant Properties : The presence of hydroxyl groups may contribute to antioxidant activity, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, similar to other chromenone derivatives.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, it is beneficial to compare it with other known chromenone derivatives:

Compound NameStructural FeaturesBiological Activity
7-HydroxyflavoneLacks piperidine moietyAntioxidant, anti-inflammatory
7-HydroxycoumarinNo methoxyphenoxy groupAntimicrobial, anticancer
8-MethoxycoumarinLacks piperidine and methoxyphenoxy groupsExhibits distinct chemical properties

Future Research Directions

Given the promising structural characteristics and preliminary findings regarding biological activity, future research could focus on:

  • Synthesis and Optimization : Developing synthetic routes to produce analogs with enhanced bioactivity.
  • In Vivo Studies : Conducting animal studies to evaluate therapeutic potential and safety profiles.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.

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